molecular formula C19H29ClN2O4 B12756980 1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride CAS No. 120342-36-1

1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride

Cat. No.: B12756980
CAS No.: 120342-36-1
M. Wt: 384.9 g/mol
InChI Key: YTUNRZXRPNCVDO-UHFFFAOYSA-N
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Description

1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Functional Group Introduction:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove specific functional groups or to alter the oxidation state of certain atoms.

    Substitution: The indole core and other functional groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce various new functional groups to the indole core.

Scientific Research Applications

1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Isopropylamino-2-hydroxypropyl) Pindolol: Shares a similar structure but differs in specific functional groups.

    Perhydroazepine Derivatives: Contain similar pharmacophoric groups and have potential effects on the circulatory and central nervous systems.

Uniqueness

1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

CAS No.

120342-36-1

Molecular Formula

C19H29ClN2O4

Molecular Weight

384.9 g/mol

IUPAC Name

ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H28N2O4.ClH/c1-6-25-19(23)18-13(4)21(11-14(22)10-20-12(2)3)17-8-7-15(24-5)9-16(17)18;/h7-9,12,14,20,22H,6,10-11H2,1-5H3;1H

InChI Key

YTUNRZXRPNCVDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC(CNC(C)C)O)C.Cl

Origin of Product

United States

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